Buten-1-ylsulfur pentafluoride
Overview
Description
Buten-1-ylsulfur pentafluoride is an organosulfur compound with the molecular formula C4H7F5S It is characterized by the presence of a butenyl group attached to a sulfur atom, which is further bonded to five fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of buten-1-ylsulfur pentafluoride typically involves the reaction of butenyl derivatives with sulfur tetrafluoride (SF4) under controlled conditions. One common method includes the treatment of butenyl thiol with sulfur tetrafluoride in the presence of a catalyst. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive and toxic nature of sulfur tetrafluoride. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Buten-1-ylsulfur pentafluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to butenyl sulfide.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) are employed under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Butenyl sulfide.
Substitution: Various substituted butenyl derivatives.
Scientific Research Applications
Buten-1-ylsulfur pentafluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the sulfur pentafluoride group into molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of buten-1-ylsulfur pentafluoride involves its interaction with various molecular targets. The sulfur pentafluoride group is highly electronegative, which allows it to participate in strong interactions with electron-rich sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Vinylsulfur pentafluoride
- Propen-1-ylsulfur pentafluoride
- Phenylsulfur pentafluoride
Uniqueness
Buten-1-ylsulfur pentafluoride is unique due to its specific butenyl group, which imparts distinct chemical properties compared to other sulfur pentafluorides. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Properties
IUPAC Name |
[(E)-but-1-enyl]-pentafluoro-λ6-sulfane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F5S/c1-2-3-4-10(5,6,7,8)9/h3-4H,2H2,1H3/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKOCACMNSLNJZ-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CS(F)(F)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/S(F)(F)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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